2-Tributylstannylbenzo[b]thiophene
Overview
Description
2-Tributylstannylbenzo[b]thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The benzo[b]thiophene moiety indicates a fused benzene and thiophene ring structure, which is a common scaffold in various chemical and pharmacological studies due to its interesting electronic and biological properties.
Synthesis Analysis
The synthesis of thiophene derivatives can involve various starting materials and reagents. For instance, the synthesis of novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide has been reported, where different organic reagents are used to create a series of compounds with diverse pharmacological activities . Another approach involves the use of nickel-catalyzed Suzuki-Miyaura cross-coupling and palladium-catalyzed decarboxylative arylation to create 2,3-diarylbenzo[b]thiophenes . These methods highlight the versatility in synthesizing thiophene derivatives, which could be applied to the synthesis of 2-Tributylstannylbenzo[b]thiophene.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their electronic and optical properties. For example, the synthesis and study of thiophene-2-aryl-2H-benzotriazole-thiophene oligomers show that modifications on the backbone significantly impact the electronic properties, while side groups can fine-tune these properties . This suggests that the molecular structure of 2-Tributylstannylbenzo[b]thiophene, particularly the tributylstannyl group, would play a significant role in its electronic characteristics.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. The synthesis of 1-substituted benzothieno[2,3-d]imidazoles and their precursors, 2-nitro-3-substituted-amino benzo[b]thiophenes, involves chemical reactions that lead to compounds with analgesic and anti-inflammatory activities . These reactions could potentially be relevant to the chemical reactions that 2-Tributylstannylbenzo[b]thiophene might undergo, especially in the context of pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the oligomers mentioned earlier exhibit adjustable electronic properties and, in one case, a thermotropic mesophase, indicating potential for use in materials science . The presence of the tributylstannyl group in 2-Tributylstannylbenzo[b]thiophene would likely contribute to its physical properties, such as solubility and melting point, as well as its chemical reactivity.
Scientific Research Applications
Optoelectronic Properties
2-Tributylstannylbenzo[b]thiophene derivatives, such as 2,5-bis(tributylstannyl)thiophene 1,1-dioxide, have been explored for their potential in tuning optoelectronic properties. These derivatives are utilized in Stille cross-coupling reactions, contributing to the development of thiophene 1,1-dioxides with varied substituents, impacting their reduction potential and optoelectronic characteristics (Tsai et al., 2013).
Synthesis of Photochromic Compounds
Benzo[b]thiophene derivatives have been used in the synthesis of photochromic thieno-2H-chromenes. The synthesis process involves several steps, including the preparation of hydroxybenzo[b]thiophenes, which are critical intermediates in the formation of these photochromic compounds (Queiroz et al., 2000).
Palladium-Mediated Coupling for Tubulin Binding Agents
In the synthesis of tubulin binding agents, a novel palladium-mediated coupling approach involving 2,3-disubstituted benzo[b]thiophenes has been developed. This method offers a flexible and convergent access to these compounds, which are significant in the field of medicinal chemistry (Flynn et al., 2001).
Development of Semiconductors
Tributylstannylthiophene derivatives have been instrumental in the synthesis of semiconductors like tetrathienoanthracene isomers. These materials demonstrate remarkable thermal stability and show potential in optoelectronics due to their photoluminescent properties (Brusso et al., 2008).
Anticancer Activity of Derivatives
New thiophene derivatives, including those related to benzo[b]thiophene, have shown potential anticancer activity. These derivatives have been synthesized and evaluated in vitro, revealing their inhibitory effects on certain cancer cell lines (Atta & Abdel‐Latif, 2021).
Synthesis of Antidepressants
Benzo[b]thiophene derivatives have been synthesized to obtain dual antidepressant drugs. These compounds exhibit promising activity as both serotonin receptor agonists and serotonin reuptake inhibitors, offering potential in the treatment of depression (Orus et al., 2002).
Development of Organic Electronics
Tributylstannylthiophene derivatives are used in the development of organic electronic materials, particularly in the synthesis of novel hybrid polymers. These polymers have shown potential in applications requiring electroactivity and extended multi-ring systems (Baldwin et al., 2008).
Synthesis of Heterocyclic Compounds
2-Tributylstannylbenzo[b]thiophene is used in the synthesis of various heterocyclic compounds, which have shown a wide spectrum of pharmacological properties. These compounds are synthesized starting from basic benzo[b]thiophene derivatives and find applications in medicinal chemistry (Isloor et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1-benzothiophen-2-yl(tributyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5S.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPVMOUQRNYNSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370738 | |
Record name | (1-Benzothiophen-2-yl)(tributyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tributylstannylbenzo[b]thiophene | |
CAS RN |
148961-88-0 | |
Record name | (1-Benzothiophen-2-yl)(tributyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-benzothiophen-2-yl)tributylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.